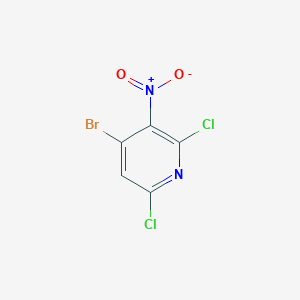

4-Bromo-2,6-dichloro-3-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif in a multitude of natural and synthetic compounds. researchgate.netresearchgate.net Its presence in essential natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids underscores its biological importance. lifechemicals.com In the realm of pharmaceuticals, the pyridine scaffold is a privileged structure, integral to the design of numerous therapeutic agents. nih.govnih.gov After piperidine, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com

The utility of pyridine derivatives in organic synthesis is vast. They serve as versatile building blocks, ligands in organometallic catalysis, and scaffolds for the construction of complex molecular architectures. nih.gov The pyridine ring's electronic nature, characterized by an electron-deficient ring system, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. nih.gov This inherent reactivity, combined with the ability to introduce a wide variety of functional groups, makes pyridine derivatives indispensable tools for synthetic chemists. nih.gov

Overview of Halogenated Nitropyridines as Synthetic Scaffolds

The introduction of halogen atoms and nitro groups onto the pyridine ring dramatically alters its chemical properties and reactivity, giving rise to a class of highly versatile synthetic intermediates known as halogenated nitropyridines. Halogens, such as chlorine and bromine, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nature of the nitro group further activates the pyridine ring towards such substitutions. researchgate.net

This enhanced reactivity makes halogenated nitropyridines powerful building blocks for the synthesis of more complex substituted pyridines. For instance, 2,6-dichloro-3-nitropyridine (B41883) is a well-established precursor in the synthesis of various biologically active molecules. researchgate.netchemsrc.comgoogle.com The regioselectivity of nucleophilic attack can be controlled by the position of the nitro group and the nature of the halogens, allowing for the targeted synthesis of specific isomers. These compounds are frequently employed in the construction of agrochemicals and pharmaceuticals. researchgate.net

Contextualization of 4-Bromo-2,6-dichloro-3-nitropyridine within the Field of Heterocyclic Chemistry

Within the diverse family of halogenated nitropyridines, 4-Bromo-2,6-dichloro-3-nitropyridine emerges as a highly functionalized and reactive scaffold. Its structure is characterized by a pyridine ring bearing three halogen substituents (one bromine and two chlorine atoms) and a nitro group.

Table 1: Chemical Identity of 4-Bromo-2,6-dichloro-3-nitropyridine

| Property | Value |

|---|---|

| CAS Number | 1807697-58-0 |

| Molecular Formula | C₅HBrCl₂N₂O₂ |

| Molecular Weight | 271.88 g/mol |

Data sourced from myskinrecipes.combldpharm.com

The presence of three potential leaving groups (two chloro and one bromo) at positions activated by the nitro group suggests a high degree of reactivity towards nucleophiles. The bromine atom at the 4-position is noted to be particularly accessible for substitution. This multi-functional nature allows for sequential and selective reactions, making 4-Bromo-2,6-dichloro-3-nitropyridine a potentially valuable intermediate for the synthesis of polysubstituted pyridine derivatives with precisely controlled substitution patterns. Its utility lies in its potential to serve as a starting material for novel compounds in medicinal chemistry and materials science research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichloro-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl2N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSCYZTVDCGTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2,6 Dichloro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for 4-Bromo-2,6-dichloro-3-nitropyridine. This class of reactions involves the replacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org

The mechanism involves the initial attack of the nucleophile on an electron-deficient carbon atom of the pyridine (B92270) ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of electron-withdrawing substituents is crucial as they stabilize this anionic intermediate, thereby activating the ring for nucleophilic attack. youtube.com

The positions of the substituents on the 4-Bromo-2,6-dichloro-3-nitropyridine ring dictate where a nucleophilic attack will preferentially occur. The regioselectivity is a consequence of the combined electronic effects of the nitro group and the halogen atoms.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iqquora.com This effect is significantly amplified by the presence of additional electron-withdrawing substituents. The nitro group (NO₂) is a particularly powerful electron-withdrawing group, both through inductive effects and resonance. nih.govbrainly.com It strongly decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. brainly.comchegg.com

In the case of 4-Bromo-2,6-dichloro-3-nitropyridine, the nitro group at the C-3 position exerts its strongest activating effect on the positions ortho (C-2 and C-4) and para (C-6) to it. libretexts.orglibretexts.orgstackexchange.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when the nucleophile attacks these positions, providing significant resonance stabilization. libretexts.org The chlorine atoms at C-2 and C-6 and the bromine atom at C-4 also contribute to the electron deficiency of the ring through their inductive electron withdrawal. This combination of substituents renders the carbon atoms at positions 2, 4, and 6 as the primary sites for nucleophilic attack.

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring |

|---|---|---|---|

| Nitro (NO₂) | C-3 | Strongly electron-withdrawing (Resonance and Inductive) | Activates C-2, C-4, and C-6 positions for nucleophilic attack by stabilizing the anionic intermediate. |

| Chloro (Cl) | C-2, C-6 | Electron-withdrawing (Inductive) | Increases the electrophilicity of the attached carbon atoms. |

| Bromo (Br) | C-4 | Electron-withdrawing (Inductive) | Increases the electrophilicity of the attached carbon atom. |

When a molecule has multiple potential sites for reaction, the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest, meaning it has the lowest activation energy. libretexts.orglibretexts.orgyoutube.com A thermodynamically controlled reaction, which typically requires higher temperatures or longer reaction times to allow for equilibrium, favors the most stable product. wikipedia.orglibretexts.orglibretexts.org

In substituted pyridines like 4-Bromo-2,6-dichloro-3-nitropyridine, the choice between substitution at different positions can be influenced by these factors. For the closely related compound 2,6-dichloro-3-nitropyridine (B41883), studies have shown that nucleophilic attack by an amine preferentially occurs at the C-2 position (ortho to the nitro group) rather than the C-6 position (para to the nitro group). stackexchange.com

This regioselectivity is suggested to be under kinetic control. stackexchange.com The C-2 position is rendered more electron-deficient due to the potent inductive effect of the adjacent nitro group, making it the site of the fastest attack. stackexchange.com In contrast, substitution at the C-6 position, which would place the new substituent para to the nitro group, might lead to a more thermodynamically stable product, but the reaction rate is slower. stackexchange.com Therefore, under standard reaction conditions, the kinetically favored product is often the one that is isolated.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Principle | Rate of reaction (lowest activation energy) libretexts.org | Stability of product (lowest overall energy) libretexts.org |

| Favored Conditions | Lower temperatures, shorter reaction times wikipedia.org | Higher temperatures, longer reaction times, reversibility wikipedia.orglibretexts.org |

| Predicted Site of Attack on 2,6-dichloro-3-nitropyridine | C-2 (Ortho to NO₂) due to stronger inductive pull stackexchange.com | C-6 (Para to NO₂) potentially leading to a more stable product stackexchange.com |

Nitrogen and oxygen nucleophiles are commonly used in SNAr reactions with activated halopyridines.

Nitrogen Nucleophiles: Reactions involving amines are well-documented for related nitropyridines. For instance, the reaction of 3-bromo-4-nitropyridine with various amines has been studied, demonstrating the feasibility of displacing a halogen with a nitrogen-based nucleophile. clockss.org In some cases, these reactions can lead to unexpected products, such as through nitro-group migration, depending on the specific substrate and reaction conditions. clockss.orgresearchgate.net The reaction of 2,6-dichloro-3-nitropyridine with piperazine (a secondary amine) shows selective substitution at one of the chloro-substituted positions. stackexchange.com

Oxygen Nucleophiles: Oxygen nucleophiles, such as hydroxides and alkoxides, also readily participate in SNAr reactions with highly electron-deficient aromatic rings. For example, 2,4,6-trinitrochlorobenzene reacts with aqueous sodium hydroxide at room temperature to replace the chlorine atom with a hydroxyl group. libretexts.org It is expected that 4-Bromo-2,6-dichloro-3-nitropyridine would react in a similar fashion with nucleophiles like sodium methoxide or sodium hydroxide to yield the corresponding ether or phenol derivatives.

In 4-Bromo-2,6-dichloro-3-nitropyridine, there are two types of halogen leaving groups: chlorine and bromine. In traditional SN2 reactions, iodide is the best leaving group, followed by bromide and then chloride, reflecting the stability of the corresponding anion. However, in SNAr reactions, this trend is often reversed. youtube.com

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. youtube.comyoutube.com This step is facilitated by a more electrophilic carbon atom. A more electronegative halogen (like chlorine compared to bromine) creates a more polarized C-X bond and a more partially positive carbon, which accelerates the nucleophilic attack. youtube.com Therefore, in the context of SNAr, the order of leaving group efficacy can be F > Cl > Br > I. youtube.com

Vicarious Nucleophilic Substitution (VNS) Processes in Nitropyridines

Formation and Transformation of Meisenheimer-Type Adducts

The initial step of the VNS reaction is the nucleophilic addition of a carbanion to the electron-deficient nitropyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-type adduct. nih.govorganic-chemistry.org In the case of 4-bromo-2,6-dichloro-3-nitropyridine, the strong electron-withdrawing effect of the nitro group and the halogen atoms significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.

The carbanion, generated from a compound with an active methylene group and a leaving group on the α-carbon (e.g., chloromethyl phenyl sulfone), attacks a carbon atom bearing a hydrogen atom. This addition results in the formation of a σ-complex where the negative charge is delocalized over the pyridine ring and the nitro group. These Meisenheimer-type adducts are key intermediates in the VNS pathway. nih.govorganic-chemistry.org

Base-Induced β-Elimination Mechanisms

Following the formation of the Meisenheimer-type adduct, a base is required to induce the β-elimination of a leaving group from the newly introduced substituent. This step is crucial for the rearomatization of the pyridine ring and the formation of the final substituted product. nih.govorganic-chemistry.org The base abstracts a proton from the carbon atom of the pyridine ring where the carbanion has added, facilitating the elimination of the leaving group (e.g., chloride) from the α-carbon of the substituent. This elimination process is what distinguishes VNS from other nucleophilic aromatic substitution reactions. organic-chemistry.org

Steric and Electronic Factors Governing VNS Reactivity

The success and regioselectivity of VNS reactions are governed by a combination of steric and electronic factors. The powerful electron-withdrawing nature of the nitro group in 4-bromo-2,6-dichloro-3-nitropyridine directs the nucleophilic attack to the positions ortho or para to it. However, the presence of two chlorine atoms at the 2 and 6 positions, and a bromine atom at the 4 position, introduces significant steric hindrance around the pyridine ring.

Cross-Coupling Reactions and Functional Group Interconversions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the further functionalization of halogenated aromatic compounds like 4-bromo-2,6-dichloro-3-nitropyridine.

Transition-Metal-Catalyzed Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used for the formation of biaryl compounds. In the context of 4-bromo-2,6-dichloro-3-nitropyridine, the presence of a bromine atom at the 4-position provides a reactive handle for Suzuki coupling.

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Initially, a palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the nitropyridine. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the arylated product and regenerates the palladium(0) catalyst.

The reactivity of the different halogen atoms in 4-bromo-2,6-dichloro-3-nitropyridine towards oxidative addition can vary. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl. This selectivity allows for the potential to perform sequential cross-coupling reactions, first at the more reactive C-Br bond, followed by reaction at the C-Cl bonds under more forcing conditions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in the Suzuki coupling of such a polyhalogenated and electron-deficient substrate.

Below is a table summarizing the general conditions for Suzuki-Miyaura coupling reactions involving aryl bromides:

| Component | Example | Role in Reaction |

| Aryl Halide | 4-Bromo-2,6-dichloro-3-nitropyridine | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

Buchwald–Hartwig Arylamination

The Buchwald-Hartwig arylamination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is particularly effective for the selective functionalization of halo-substituted aromatic compounds. In the case of 4-bromo-2,6-dichloro-3-nitropyridine, the bromine atom at the C4 position is significantly more reactive than the chlorine atoms at the C2 and C6 positions. This difference in reactivity allows for regioselective amination at the C4 position.

Research has demonstrated that the reaction of 4-bromo-2,6-dichloro-3-nitropyridine with various aryl amines proceeds efficiently in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, for instance, Xantphos, and a base like cesium carbonate. researchgate.net The reaction is typically conducted under thermal conditions in an appropriate solvent. The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

The scope of the reaction is broad, accommodating a range of substituted anilines. The electronic nature of the substituents on the aniline (B41778) can affect the reaction rate and yield, but generally, good to excellent yields of the corresponding N-aryl-2,6-dichloro-3-nitropyridin-4-amine are obtained.

Table 1: Examples of Buchwald-Hartwig Arylamination Products

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 4-Bromo-2,6-dichloro-3-nitropyridine | Aniline | N-phenyl-2,6-dichloro-3-nitropyridin-4-amine |

| 4-Bromo-2,6-dichloro-3-nitropyridine | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,6-dichloro-3-nitropyridin-4-amine |

| 4-Bromo-2,6-dichloro-3-nitropyridine | 4-Chloroaniline | N-(4-chlorophenyl)-2,6-dichloro-3-nitropyridin-4-amine |

Reduction of the Nitro Group to Amine Functionality

The nitro group of the N-aryl-2,6-dichloro-3-nitropyridin-4-amines, synthesized via the Buchwald-Hartwig reaction, can be selectively reduced to an amino group. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

A variety of reducing agents can be employed for this purpose. A common and effective method involves the use of a metal in an acidic medium, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These conditions are generally mild enough to avoid the reduction of the chloro substituents or cleavage of the newly formed C-N bond.

Catalytic hydrogenation is another viable method for the reduction of the nitro group. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used under a hydrogen atmosphere. The choice of the reducing agent and reaction conditions can be optimized to achieve high yields and chemoselectivity. The resulting N4-aryl-2,6-dichloropyridine-3,4-diamines are versatile intermediates for further synthetic manipulations.

Table 2: Reduction of Nitro Group to Amine Functionality

| Starting Material | Reducing Agent | Product |

|---|---|---|

| N-phenyl-2,6-dichloro-3-nitropyridin-4-amine | Fe / Acetic Acid | N4-phenyl-2,6-dichloropyridine-3,4-diamine |

| N-(4-methoxyphenyl)-2,6-dichloro-3-nitropyridin-4-amine | SnCl₂ / HCl | N4-(4-methoxyphenyl)-2,6-dichloropyridine-3,4-diamine |

| N-(4-chlorophenyl)-2,6-dichloro-3-nitropyridin-4-amine | H₂ / Pd/C | N4-(4-chlorophenyl)-2,6-dichloropyridine-3,4-diamine |

Electrophilic Aromatic Substitution Limitations in Nitropyridines

The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The presence of a nitro group, a potent electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack.

In the case of 4-bromo-2,6-dichloro-3-nitropyridine, the pyridine nucleus is highly deactivated by the cumulative electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the nitro group. This severe deactivation renders the aromatic ring extremely unreactive towards common electrophiles.

Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on the pyridine ring of this compound. nih.govchemistrysteps.com Attempting these reactions would likely require harsh conditions that could lead to the decomposition of the starting material. The strong deactivation of the ring and potential complexation of Lewis acid catalysts with the pyridine nitrogen further inhibit these transformations. nih.gov Therefore, the functionalization of the 4-bromo-2,6-dichloro-3-nitropyridine core is primarily achieved through nucleophilic aromatic substitution pathways, as exemplified by the Buchwald-Hartwig amination.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocycles

The strategic arrangement of a nitro group and three halogen atoms on the pyridine (B92270) ring renders 4-Bromo-2,6-dichloro-3-nitropyridine a versatile substrate for various chemical transformations. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the sequential and regioselective displacement of the halogen atoms, providing a pathway to construct diverse and complex heterocyclic frameworks.

The differential reactivity of the halogens—with the bromine atom often being more susceptible to certain coupling reactions—further enhances its utility as a synthetic intermediate. Chemists can exploit these differences to introduce a variety of substituents at specific positions, thereby building molecular complexity in a controlled manner. This adaptability makes it a sought-after starting material for creating novel fused-ring systems and other elaborate heterocyclic structures that are often the core of new therapeutic agents.

Derivatization for Pharmacologically Relevant Scaffolds

The true value of 4-Bromo-2,6-dichloro-3-nitropyridine in medicinal chemistry lies in its ability to be transformed into a multitude of pharmacologically relevant scaffolds. Its derivatization has been instrumental in the development of various classes of enzyme inhibitors, underscoring its importance in drug discovery programs.

Precursor for Kinase Inhibitors (e.g., JAK2, GSK3, p70S6Kβ)

The pyridine nucleus is a well-established scaffold in the design of kinase inhibitors. Halogenated nitropyridines, in particular, serve as key precursors for these therapeutic agents.

JAK2 Inhibitors: While direct synthesis from 4-Bromo-2,6-dichloro-3-nitropyridine is not explicitly detailed in readily available literature, the synthesis of potent Janus kinase 2 (JAK2) inhibitors has been achieved using structurally similar nitropyridine derivatives. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized as a starting material. The synthetic strategy involves oxidation of a methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines. This established methodology suggests the potential of 4-Bromo-2,6-dichloro-3-nitropyridine to serve as a versatile precursor for novel JAK2 inhibitors, given its multiple sites for chemical modification.

GSK3 Inhibitors: The synthesis of inhibitors for glycogen (B147801) synthase kinase-3 (GSK3), a key target in various diseases including neurodegenerative disorders, has been demonstrated using 2,6-dichloro-3-nitropyridine (B41883). The synthetic route involves the successive substitution of the two chlorine atoms with an aryl group (via Suzuki coupling) and an aminoethylamine fragment. The nitro group is then reduced to an amine, which is further functionalized to yield the final inhibitor. The presence of the additional bromine atom in 4-Bromo-2,6-dichloro-3-nitropyridine offers an extra handle for further derivatization, potentially leading to GSK3 inhibitors with improved potency or selectivity.

p70S6Kβ Inhibitors: Information regarding the direct application of 4-Bromo-2,6-dichloro-3-nitropyridine in the synthesis of p70S6Kβ inhibitors is not prominently available in the reviewed literature. However, the general utility of functionalized pyridines in kinase inhibitor design suggests its potential as a starting material for this class of therapeutic agents.

Intermediates for Urease Inhibitors

Urease inhibitors are of significant interest for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The synthesis of potent urease inhibitors has been accomplished using 2-chloro-3-nitropyridine (B167233) as a key intermediate. The synthetic pathway involves the reaction of 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. This approach has yielded compounds with significantly lower IC50 values against jack bean urease compared to the standard inhibitor, thiourea. The structural similarity of 4-Bromo-2,6-dichloro-3-nitropyridine to the starting material used in these syntheses highlights its potential as a valuable precursor for a new generation of urease inhibitors.

Synthesis of Antibacterial Compounds

Nitroaromatic compounds have a long history as antibacterial agents, with their mechanism of action often involving the reduction of the nitro group to produce toxic intermediates within the bacterial cell. googleapis.com While specific antibacterial compounds derived directly from 4-Bromo-2,6-dichloro-3-nitropyridine are not extensively documented, the broader class of nitropyridine derivatives has shown significant antibacterial and antifungal activities. cymitquimica.com The presence of the nitro group, combined with the halogen substituents that can be displaced to introduce various functional groups, makes 4-Bromo-2,6-dichloro-3-nitropyridine a promising scaffold for the development of novel antibacterial agents.

Applications in DNA-Dependent Protein Kinase Inhibitor Synthesis

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the DNA damage response pathway and a key target in cancer therapy. The synthesis of potent DNA-PK inhibitors has been achieved through the use of pyridine derivatives as core structures. For example, pyridopyrimidin-4-ones have been synthesized as effective DNA-PK inhibitors. These syntheses often employ Suzuki-Miyaura cross-coupling reactions to assemble the heterocyclic components. The bromo- and chloro-substituents on 4-Bromo-2,6-dichloro-3-nitropyridine make it an ideal candidate for such coupling reactions, allowing for the introduction of various aryl and heteroaryl groups necessary for potent inhibitory activity.

Development of Agrochemicals and Related Industrial Compounds

The nitropyridine nucleus is a critical component in the development of various agrochemicals. researchgate.net Closely related compounds, such as 4-Amino-2,6-dichloro-3-nitropyridine, are recognized as key intermediates in the synthesis of herbicides and pesticides. chemimpex.com The structural features of 4-Bromo-2,6-dichloro-3-nitropyridine suggest its potential as a precursor in similar applications.

Pyridine derivatives have been successfully developed and are used as insecticidal agents. researchgate.net The specific molecular architecture of halogenated and nitrated pyridines allows for targeted interaction with biological systems in pests. The functional groups on 4-Bromo-2,6-dichloro-3-nitropyridine (bromo, chloro, and nitro groups) serve as reactive sites for further chemical modification, enabling the synthesis of a diverse range of potential insecticidal compounds. Although direct synthesis pathways from this specific compound to a commercial insecticide are not documented in the provided sources, its precursor, 2,6-dichloro-3-nitropyridine, is a known building block in this area. researchgate.netgoogle.com

Nitrated pyridines are established as important intermediates in the synthesis of heterocyclic compounds used in dyes. researchgate.net The precursor molecule, 2,6-dichloro-3-nitropyridine, is noted for its utility as a chemical intermediate for dyes and other agricultural products, including herbicides. google.com The analogous compound, 4-Amino-2,6-dichloro-3-nitropyridine, is also explicitly mentioned for its role in the production of dyes, particularly for the textile industry, where it contributes to creating vibrant and fade-resistant colors. chemimpex.com These applications underscore the potential of the 4-bromo substituted variant as a valuable intermediate for developing novel colorants and other agricultural chemicals.

Contributions to Material Science and Catalysis (Ligand Synthesis)

Computational and Theoretical Investigations

Quantum Chemical Methodologies Applied to Halogenated Nitropyridines

Quantum chemical calculations are essential for predicting molecular structure, reactivity, and spectroscopic properties. For halogenated nitropyridines, Density Functional Theory (DFT) and ab initio methods are the most prevalent computational approaches.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For halogenated nitropyridines, DFT is extensively used to investigate geometric structures, vibrational frequencies, and electronic properties.

A common approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, like 6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. For instance, studies on compounds like 2,6-dichloro-3-nitropyridine (B41883) utilize DFT to predict bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.net DFT calculations are also employed to explore the electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net

In a study on a related compound, 4-bromo-2-(2,4-dichloro-phenylimino)-phenol, DFT calculations were instrumental in analyzing the electronic structure, providing insights into the HOMO-LUMO energy gap and the molecular electrostatic potential. goums.ac.ir This demonstrates the utility of DFT in characterizing the electronic landscape of complex halogenated aromatic systems.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks. For halogenated nitropyridines, ab initio calculations can be used to refine the understanding of their electronic structure and intermolecular interactions. These methods are particularly useful for studying systems where electron correlation effects are significant. While less common for routine calculations on molecules of this size compared to DFT, ab initio methods serve as a critical tool for high-accuracy studies and for validating the results obtained from DFT.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. For 4-Bromo-2,6-dichloro-3-nitropyridine, the presence of multiple electronegative halogen atoms and a nitro group creates a unique and complex electronic environment.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For halogenated nitropyridines, the presence of the electron-withdrawing nitro group and halogen atoms is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. A theoretical study on 2,6-dichloro-3-nitropyridine highlighted the importance of the HOMO and LUMO energies in understanding its electronic properties and reactivity. researchgate.net It is anticipated that 4-Bromo-2,6-dichloro-3-nitropyridine would exhibit a relatively low HOMO-LUMO gap, indicating its potential for high reactivity in various chemical transformations.

Illustrative Data from Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

| 2,6-dichloro-3-nitropyridine | HF/6-311++G(d, p) | - | - | - |

| 2,6-dichloro-3-nitropyridine | B3LYP/6-311++G(d, p) | - | - | - |

Note: Specific energy values from the cited study on 2,6-dichloro-3-nitropyridine were not provided in the abstract; however, the study emphasizes the calculation and analysis of these parameters. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For 4-Bromo-2,6-dichloro-3-nitropyridine, the MEP map would be expected to show significant regions of negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, making these sites potential centers for electrophilic interaction. Conversely, positive potential would likely be concentrated around the hydrogen atoms (if any) and the carbon atoms attached to the electronegative substituents, indicating sites for nucleophilic attack. Studies on similar molecules, such as 4-bromo-2-(2,4-dichloro-phenylimino)-phenol, have successfully used MEP analysis to identify electrophilic and nucleophilic regions. goums.ac.irekb.eg

The distribution of electron density within a molecule can be quantified through population analysis methods, which assign partial charges to each atom. This information provides insight into the molecule's polarity and the nature of its chemical bonds. The presence of bromine, chlorine, and a nitro group in 4-Bromo-2,6-dichloro-3-nitropyridine leads to a highly polarized structure. The halogen atoms and the nitro group are strongly electron-withdrawing, resulting in a significant positive charge on the carbon atoms of the pyridine ring to which they are attached.

Electronic Charge Transfer Calculations

Electronic charge transfer calculations are essential for understanding how charge is distributed across a molecule and how it is redistributed upon electronic excitation or interaction with other molecules. These calculations can help identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

For substituted nitropyridines, the strong electron-withdrawing nature of the nitro (NO₂) group, combined with the inductive effects of the halogen substituents (Br and Cl), creates a highly electron-deficient aromatic ring. Charge transfer calculations, typically using methods like Natural Bond Orbital (NBO) analysis, would quantify this effect. nih.gov In a related compound, 2,6-dichloro-4-nitrophenol (B181596), the presence of electron-withdrawing Cl and NO₂ groups was shown to be the main factor in its high electron acceptor character. mdpi.com It is expected that 4-Bromo-2,6-dichloro-3-nitropyridine would exhibit significant intramolecular charge transfer from the pyridine ring to the nitro group and halogen atoms.

An illustrative data table showing the type of output from a Mulliken population analysis or NBO analysis is presented below. The values are hypothetical but representative for a molecule with such substituents.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N (pyridine) | -0.45 |

| C2 (C-Cl) | +0.25 |

| C3 (C-NO₂) | +0.15 |

| C4 (C-Br) | +0.05 |

| C5 | -0.10 |

| C6 (C-Cl) | +0.25 |

| N (nitro) | +0.60 |

| O (nitro) | -0.40 |

| Cl (C2) | -0.10 |

| Cl (C6) | -0.10 |

| Br (C4) | -0.05 |

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis and geometry optimization are computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule—its global minimum energy structure. Density Functional Theory (DFT) methods, such as B3LYP, are widely employed for this purpose, often with a basis set like 6-311++G(d,p), to accurately predict geometric parameters. nih.govnih.govglobalresearchonline.netresearchgate.net

For 4-Bromo-2,6-dichloro-3-nitropyridine, the pyridine ring is expected to be essentially planar. researchgate.net However, steric hindrance between the adjacent substituents at the C2, C3, and C4 positions could potentially cause a slight twisting of the nitro group out of the plane of the pyridine ring. Similar effects have been observed in other sterically crowded nitroaromatic compounds. mdpi.com X-ray crystallography on the related molecule 2,6-dichloro-3-nitropyridine confirmed that its pyridine ring is essentially planar. researchgate.net A full geometry optimization would provide precise bond lengths, bond angles, and dihedral angles.

Below is an example of a data table that would be generated from such a calculation, comparing theoretical values to standard experimental ranges.

| Parameter | Predicted Value (DFT/B3LYP) | Standard Range |

| C-N (pyridine) | 1.34 Å | 1.33 - 1.35 Å |

| C-C (pyridine) | 1.39 Å | 1.38 - 1.40 Å |

| C-Cl | 1.74 Å | 1.72 - 1.76 Å |

| C-Br | 1.90 Å | 1.88 - 1.92 Å |

| C-N (nitro) | 1.48 Å | 1.47 - 1.49 Å |

| N-O (nitro) | 1.22 Å | 1.21 - 1.23 Å |

| C-N-C (pyridine) | 117° | 116° - 118° |

| O-N-O (nitro) | 125° | 124° - 126° |

Computational Elucidation of Reaction Mechanisms

Substituted halonitropyridines are highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step mechanism: initial addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (one of the halides). Computational modeling can map the energy profile of this pathway.

4-Bromo-2,6-dichloro-3-nitropyridine has three potential sites for nucleophilic attack: C2, C4, and C6. The regioselectivity (i.e., which site is preferentially attacked) is governed by both electronic and steric factors.

Electronic Effects : The nitro group at the C3 position strongly activates the positions ortho (C2) and para (C6) to it through resonance stabilization of the Meisenheimer intermediate. The C4 position is meta to the nitro group and is therefore less electronically activated.

Steric Effects : The nitro group at C3 provides significant steric hindrance to an incoming nucleophile attacking the adjacent C2 position. The C6 position is less sterically hindered. stackexchange.com

In the closely related compound 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position despite the steric hindrance, suggesting that the inductive electron-withdrawing effect of the nitro group makes C2 more electron-deficient and thus kinetically favored for attack. stackexchange.com For 4-Bromo-2,6-dichloro-3-nitropyridine, a similar competition would exist. Attack at C2 or C6 would be electronically favored over C4. The ultimate outcome would depend on the balance between the strong activation at C2 and C6, the steric hindrance at C2, and the nature of the specific nucleophile used. DFT calculations of the activation energies for attack at each position would be required to make a definitive prediction.

Theoretical Vibrational and Electronic Spectroscopy

Theoretical calculations are instrumental in interpreting experimental spectra. DFT calculations can predict the vibrational frequencies that correspond to the stretching and bending modes of the molecule's bonds, which are observed in Infrared (IR) and Raman spectroscopy. globalresearchonline.netresearchgate.netajeee.co.inmdpi.com For 4-Bromo-2,6-dichloro-3-nitropyridine, characteristic vibrational frequencies would be expected for the C-Cl, C-Br, and NO₂ groups.

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This analysis helps assign observed spectral bands to specific electronic excitations, such as π → π* or n → π* transitions.

An illustrative table of key predicted vibrational frequencies is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretching | 3100 - 3000 | Weak |

| NO₂ asymmetric stretching | 1560 - 1530 | Strong |

| NO₂ symmetric stretching | 1360 - 1340 | Strong |

| C=C/C=N ring stretching | 1600 - 1450 | Medium-Strong |

| C-Cl stretching | 750 - 700 | Strong |

| C-Br stretching | 650 - 550 | Medium |

Harmonic Vibrational Frequency Calculations

Harmonic vibrational frequency calculations are a fundamental computational tool used to predict the vibrational modes of a molecule. For 4-Bromo-2,6-dichloro-3-nitropyridine, these calculations can determine the frequencies corresponding to the stretching, bending, and torsional motions of its constituent atoms. By employing methods like DFT with appropriate basis sets, a set of theoretical vibrational frequencies can be obtained. These calculated frequencies are instrumental in the assignment of experimentally observed spectral bands in infrared (IR) and Raman spectroscopy.

The predicted vibrational modes for 4-Bromo-2,6-dichloro-3-nitropyridine would encompass the characteristic vibrations of the pyridine ring, as well as the vibrations associated with its substituents: the bromo, chloro, and nitro groups. For instance, the calculations would identify the frequencies of the C-N, C-C, and C-H stretching vibrations within the pyridine ring, the C-Br and C-Cl stretching modes, and the symmetric and asymmetric stretching of the NO2 group. The theoretical data provides a basis for a detailed vibrational analysis of the molecule.

Below is a hypothetical table representing the kind of data that would be generated from such calculations.

Table 1: Hypothetical Harmonic Vibrational Frequencies for 4-Bromo-2,6-dichloro-3-nitropyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1580 |

| NO₂ Symmetric Stretch | 1350 |

| Pyridine Ring Stretch | 1560 |

| Pyridine Ring Stretch | 1470 |

| C-Cl Stretch | 850 |

| C-Cl Stretch | 830 |

Note: The data in this table is illustrative and not based on published experimental or theoretical results for this specific molecule.

Theoretical Prediction of Infrared (IR) and Raman Activities

In conjunction with vibrational frequency calculations, the theoretical prediction of infrared (IR) and Raman intensities is crucial for interpreting vibrational spectra. These calculations help to determine which of the vibrational modes will be active in the IR and Raman spectra and with what intensity. The IR activity of a vibrational mode is related to the change in the molecule's dipole moment during the vibration, while Raman activity is related to the change in its polarizability.

For 4-Bromo-2,6-dichloro-3-nitropyridine, these theoretical predictions would allow for the simulation of its complete IR and Raman spectra. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and the assignment of vibrational bands. The intensities are calculated based on the derivatives of the dipole moment and polarizability with respect to the normal coordinates of the vibrations.

Table 2: Hypothetical Predicted IR and Raman Activities for 4-Bromo-2,6-dichloro-3-nitropyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1580 | High | Low |

| NO₂ Symmetric Stretch | 1350 | Medium | High |

| Pyridine Ring Stretch | 1560 | Medium | High |

| C-Cl Stretch | 850 | High | Medium |

Note: The data in this table is illustrative and not based on published experimental or theoretical results for this specific molecule.

Simulation of Ultraviolet-Visible (UV-Vis) Spectra

Theoretical simulations of the Ultraviolet-Visible (UV-Vis) spectrum of 4-Bromo-2,6-dichloro-3-nitropyridine can provide insights into its electronic transitions. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The simulated UV-Vis spectrum would reveal the electronic transitions between molecular orbitals, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For a molecule like 4-Bromo-2,6-dichloro-3-nitropyridine, these transitions are typically of the π → π* and n → π* type, characteristic of aromatic and nitro-substituted compounds. The analysis of these transitions helps in understanding the electronic structure and chromophoric properties of the molecule.

Table 3: Hypothetical Simulated UV-Vis Spectral Data for 4-Bromo-2,6-dichloro-3-nitropyridine

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 320 | 0.15 |

| HOMO-1 → LUMO | 285 | 0.25 |

Note: The data in this table is illustrative and not based on published experimental or theoretical results for this specific molecule.

Hyperpolarizability Calculations for Non-linear Optical Activity

Hyperpolarizability calculations are performed to predict the non-linear optical (NLO) properties of a molecule. The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. Computational methods can be used to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability.

For 4-Bromo-2,6-dichloro-3-nitropyridine, the presence of electron-withdrawing groups (nitro and halogens) on the pyridine ring can lead to a significant intramolecular charge transfer and, consequently, a notable NLO response. Theoretical calculations would quantify this response by providing the value of the first hyperpolarizability. These calculations are essential for the rational design of new NLO materials.

Table 4: Hypothetical Hyperpolarizability Data for 4-Bromo-2,6-dichloro-3-nitropyridine

| Hyperpolarizability Component | Calculated Value (a.u.) |

|---|---|

| β_x | 150 |

| β_y | -50 |

| β_z | 200 |

| β_total | 255 |

Note: The data in this table is illustrative and not based on published experimental or theoretical results for this specific molecule.

Environmental Fate and Degradation Pathways of Halogenated Nitropyridines

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For halogenated nitropyridines, the primary abiotic degradation mechanisms are photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Halogenated nitropyridines are susceptible to photodegradation. The absorption of UV light can excite the molecule, leading to the cleavage of chemical bonds. For compounds like 4-Bromo-2,6-dichloro-3-nitropyridine, the carbon-halogen and carbon-nitro bonds are potential sites for photolytic cleavage.

Table 1: Potential Photodegradation Reactions of Halogenated Nitropyridines

| Reaction Type | Description | Potential Products |

|---|---|---|

| Dehalogenation | Cleavage of the carbon-halogen bond (C-Br, C-Cl) | Dichloro-nitropyridine, Chloro-nitropyridine, Nitropyridine |

| Denitration | Cleavage of the carbon-nitro bond (C-NO2) | 4-Bromo-2,6-dichloropyridine |

| Ring Cleavage | Breakup of the pyridine (B92270) ring structure | Aliphatic acids (e.g., succinic acid), aldehydes |

| Mineralization | Complete breakdown of the organic molecule | CO2, H2O, Br-, Cl-, NO3- |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a halogenated nitropyridine to hydrolysis depends on the stability of the carbon-halogen and other bonds in the molecule. The pyridine ring, particularly when substituted with electron-withdrawing groups like nitro and halogen atoms, can be susceptible to nucleophilic attack by water.

The hydrolysis of nitropyridines can lead to the replacement of a halogen or nitro group with a hydroxyl group, forming hydroxypyridine derivatives. researchgate.netosi.lv The rate of hydrolysis is often influenced by pH and temperature. While specific data on 4-Bromo-2,6-dichloro-3-nitropyridine is limited, the principles of hydrolysis suggest that under certain environmental conditions (e.g., alkaline pH), this compound could slowly degrade via hydrolytic pathways.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the environmental remediation of many organic pollutants.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. tandfonline.com Halogenated organic compounds, including halogenated pyridines, can be biodegraded by various microbial species. researchgate.net The presence of halogens can make the compound more resistant to degradation, but many microorganisms have developed dehalogenating enzymes.

The initial step in the microbial degradation of aromatic compounds often involves the hydroxylation of the aromatic ring. This is typically catalyzed by oxygenase enzymes. Following hydroxylation, the ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways.

The biodegradation of halogenated nitropyridines is mediated by a series of enzymatic reactions. Key enzymes involved in the degradation of similar compounds include:

Monooxygenases and Dioxygenases: These enzymes are often responsible for the initial attack on the pyridine ring, introducing one or two hydroxyl groups. nih.gov This hydroxylation step is crucial as it activates the ring for subsequent cleavage.

Dehalogenases: These enzymes catalyze the removal of halogen atoms from the molecule. This is a critical step in the detoxification and degradation of halogenated compounds.

Reductases: Nitro groups can be reduced by nitroreductases, which can be an initial step in the degradation of nitroaromatic compounds.

Amidohydrolases: If the degradation pathway involves the formation of amide intermediates, these enzymes are responsible for their hydrolysis. nih.gov

The specific enzymatic pathway will depend on the microbial species and the environmental conditions.

Table 2: Key Enzyme Classes in the Biodegradation of Halogenated Pyridines

| Enzyme Class | Function | Example Substrate |

|---|---|---|

| Monooxygenases | Incorporation of one oxygen atom (hydroxylation) | Pyridine |

| Dioxygenases | Incorporation of two oxygen atoms (dihydroxylation) | Aromatic hydrocarbons |

| Dehalogenases | Removal of halogen atoms | Halogenated alkanes and aromatics |

| Nitroreductases | Reduction of nitro groups | Nitroaromatic compounds |

| Amidohydrolases | Hydrolysis of amide bonds | Amide intermediates |

The degradation of halogenated nitropyridines can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and rates can differ significantly.

Aerobic Degradation: In the presence of oxygen, microorganisms typically employ oxygenases to initiate the degradation process by hydroxylating the pyridine ring. semanticscholar.org The degradation is generally faster and more complete under aerobic conditions, often leading to complete mineralization.

Anaerobic Degradation: Under anaerobic conditions, different metabolic strategies are used. nih.govoregonstate.edu The degradation pathway may involve initial reductive steps. Instead of oxygen, other electron acceptors such as nitrate (B79036), sulfate, or carbon dioxide are utilized. nih.gov Anaerobic degradation is often slower than aerobic degradation and may sometimes result in the accumulation of intermediate metabolites. Some bacteria are capable of degrading pyridine under denitrifying conditions. nih.govnih.gov

Identification of Generic Degradation Products from Halogenated Nitroarenes

The degradation of halogenated nitroarenes, a class of compounds to which 4-Bromo-2,6-dichloro-3-nitropyridine belongs, can proceed through several transformation pathways. These pathways are largely influenced by the specific environmental conditions and the microorganisms present. The initial steps in the breakdown of these compounds often involve the reduction of the nitro group or the removal of halogen substituents.

One common pathway is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently to an amino (-NH2) group. researchgate.net This process can lead to the formation of halogenated anilines. For instance, the hydrogenation of halogenated nitroaromatics is a known route to producing haloanilines. acs.org Another potential transformation involves the condensation of intermediate products; for example, a nitroso intermediate can react with an aniline (B41778) to form a diazo compound. acs.org

Microbial degradation plays a crucial role in the breakdown of these compounds. nih.gov Some microorganisms have evolved enzymatic systems capable of metabolizing halogenated aromatic compounds. nih.gov These microbial degradation pathways can be broadly categorized into three stages: an upper pathway that modifies the initial compound, a middle pathway that involves dehalogenation, and a lower pathway that funnels the intermediates into central metabolism. nih.gov For example, in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), the initial steps involve the removal of side chains to generate simpler aromatic compounds that can be further metabolized. nih.gov

In the case of halogenated nitrophenols, which share structural similarities with 4-Bromo-2,6-dichloro-3-nitropyridine, microbial degradation has been observed to proceed via denitration and dehalogenation. For example, the bacterium Cupriavidus sp. has been shown to degrade 2,6-dibromo-4-nitrophenol (B181593) and 2,6-dichloro-4-nitrophenol (B181596). cas.cnsemanticscholar.orgnih.gov The degradation of 2,6-dichloro-4-nitrophenol by Cupriavidus sp. CNP-8 involves a two-component monooxygenase that converts it to 6-chlorohydroxyquinol. nih.gov This indicates that a likely degradation product of 4-Bromo-2,6-dichloro-3-nitropyridine could involve the removal of the nitro group and one or more of the halogen atoms, potentially leading to hydroxylated and dehalogenated pyridine derivatives.

The following table summarizes some generic degradation products identified from related halogenated nitroarenes:

| Initial Compound Class | Generic Degradation Products | Transformation Process |

| Halogenated Nitroaromatics | Haloanilines | Reduction of nitro group |

| Halogenated Nitroaromatics | Diazo compounds | Condensation of intermediates |

| Halogenated Nitrophenols | Halogenated hydroquinones | Denitration and dehalogenation |

| Halogenated Anilines | Catechols | Dechlorination and dioxygenase activity |

Factors Influencing Environmental Persistence and Transformation Rates

The persistence and rate of transformation of 4-Bromo-2,6-dichloro-3-nitropyridine in the environment are governed by a combination of its chemical properties and various environmental factors. Halogenated organic compounds are often resistant to degradation and can persist in the environment for extended periods. nih.gov

Chemical Structure: The presence of halogens (bromine and chlorine) and a nitro group on the pyridine ring significantly influences the compound's reactivity and susceptibility to degradation. The carbon-halogen bond strength is a critical factor, with carbon-iodine bonds being the weakest and easiest to break, followed by carbon-bromine and carbon-chlorine bonds. savemyexams.comsavemyexams.com The electron-withdrawing nature of the nitro group and the halogens makes the aromatic ring less susceptible to electrophilic attack, which is a common first step in the degradation of many aromatic compounds. researchgate.net

Photodegradation: Sunlight, particularly ultraviolet (UV) radiation, can play a role in the degradation of halogenated organic compounds. nih.gov Photodegradation can occur through direct photolysis, where the compound itself absorbs light energy, or indirect photolysis, which involves other light-absorbing substances in the environment. For some polyhalogenated compounds, reductive photodegradation has been observed as a potential breakdown pathway. nih.gov The efficiency of photodegradation is influenced by factors such as the intensity of sunlight, the presence of photosensitizers, and the properties of the environmental matrix (e.g., water, soil).

Microbial Degradation: The presence and activity of microorganisms capable of degrading halogenated compounds are paramount. nih.gov While some microbes have evolved the necessary enzymes to break down these persistent chemicals, the rate of degradation can be slow. nih.gov The specific microbial communities present in a given environment will determine the degradation pathways and their efficiency. For instance, the degradation of 2,6-dichloro-4-nitrophenol by Cupriavidus sp. CNP-8 was found to be a growth-linked process with specific kinetic parameters. nih.govresearchgate.net

Hydrolysis: The reaction with water, known as hydrolysis, can be a significant degradation pathway for some halogenated compounds. perlego.com The rate of hydrolysis is dependent on the nature of the halogen, the structure of the molecule, and environmental conditions such as pH and temperature. mdpi.comdocbrown.info In halogenoalkanes, tertiary compounds tend to hydrolyze faster than primary ones. savemyexams.comsavemyexams.com For aromatic halides, the carbon-halogen bond is generally stronger and less prone to hydrolysis compared to aliphatic halogen compounds. docbrown.info

Environmental Conditions: Several environmental factors can influence the persistence of halogenated nitroarenes:

pH: The pH of the soil or water can affect the solubility and bioavailability of the compound, as well as the activity of degrading microorganisms. mdpi.com

Temperature: Higher temperatures generally increase the rates of chemical reactions and microbial metabolism, potentially leading to faster degradation.

Organic Matter Content: The presence of organic matter in soil and sediment can lead to the sorption of the compound, which may reduce its bioavailability for microbial degradation but could also facilitate certain abiotic degradation processes.

Oxygen Availability: The presence or absence of oxygen (aerobic vs. anaerobic conditions) can drastically alter the degradation pathways. Reductive processes, such as the reduction of the nitro group, are more likely to occur in anaerobic environments. researchgate.net

The following table summarizes the key factors influencing the environmental persistence and transformation of halogenated nitropyridines:

| Factor | Influence on Persistence and Transformation |

| Chemical Structure | Halogen type and position, and the presence of the nitro group affect reactivity. |

| Photodegradation | UV radiation can lead to direct or indirect breakdown of the compound. |

| Microbial Degradation | The presence of specific microorganisms determines the potential for and rate of biodegradation. |

| Hydrolysis | Reaction with water can lead to the replacement of halogens with hydroxyl groups. |

| pH | Affects solubility, bioavailability, and microbial activity. |

| Temperature | Influences the rates of chemical reactions and microbial metabolism. |

| Organic Matter | Affects sorption and bioavailability. |

| Oxygen Availability | Determines whether oxidative or reductive degradation pathways are favored. |

Q & A

Basic: What is the molecular structure and key physicochemical properties of 4-Bromo-2,6-dichloro-3-nitropyridine?

Answer:

The compound has the molecular formula C₅H₂BrCl₂N₂O₂ (CAS RN: 98027-80-6) . Key properties include:

- Molecular weight : ~290.35 g/mol (calculated from formula).

- Structural features : A pyridine ring substituted with bromo (Br) at position 4, chloro (Cl) at positions 2 and 6, and a nitro (NO₂) group at position 2. This substitution pattern creates steric and electronic challenges for further functionalization .

- Thermal stability : Analogous bromochloropyridines (e.g., 3-Bromo-2,6-dichloropyridine) decompose above 200°C, suggesting thermal sensitivity for reactions requiring high temperatures .

Basic: What are the standard synthetic routes for 4-Bromo-2,6-dichloro-3-nitropyridine?

Answer:

The synthesis typically involves sequential halogenation and nitration :

Halogenation : Start with pyridine derivatives. For example, 2,6-dichloropyridine is brominated at position 4 using Br₂ or NBS (N-bromosuccinimide) under controlled conditions .

Nitration : Introduce the nitro group at position 3 using HNO₃/H₂SO₄. Temperature control (<50°C) is critical to avoid over-nitration or ring degradation .

Key challenges : Competing substitution reactions (e.g., para vs. meta nitration) and side-product formation (e.g., di-nitrated derivatives). Purity optimization requires column chromatography or recrystallization .

Advanced: How can regioselective functionalization of 4-Bromo-2,6-dichloro-3-nitropyridine be achieved for drug discovery applications?

Answer:

Regioselectivity is influenced by electronic and steric effects :

- Electronic factors : The nitro group at position 3 deactivates the ring, directing electrophiles to the less hindered position (e.g., bromine at position 4).

- Steric hindrance : The 2,6-dichloro substituents block axial approaches, favoring reactions at position 4.

Methodology : - Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups .

- Optimize solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., XPhos) to enhance coupling efficiency .

Data contradiction : Conflicting yields (40–85%) in literature highlight the need for rigorous optimization of catalyst loading and reaction time .

Advanced: How can contradictory spectral data (e.g., NMR, IR) for derivatives of this compound be resolved?

Answer:

Stepwise protocol :

NMR analysis : Compare experimental shifts with computational predictions (e.g., DFT calculations). For example, the deshielded proton near the nitro group in derivatives should align with theoretical δH values .

IR validation : Verify nitro group absorption bands (~1520 cm⁻¹ for asymmetric stretching). Discrepancies may indicate incomplete nitration or impurities .

X-ray crystallography : Resolve ambiguous structures, as demonstrated for related pyrazole-carbonitrile derivatives .

Basic: What purification methods are recommended for 4-Bromo-2,6-dichloro-3-nitropyridine?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column chromatography : Employ silica gel with hexane/ethyl acetate (gradient elution) for polar impurities .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or thermal decomposition .

Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

The nitro group is a strong meta-directing, deactivating group , reducing the ring’s susceptibility to SNAr. However:

- Activation strategies : Use high-temperature conditions (>120°C) or Lewis acids (e.g., AlCl₃) to facilitate substitution at position 4 .

- Competing pathways : Nitro group reduction (to NH₂) may occur under reductive conditions, altering reactivity .

Advanced: What computational tools can predict the stability and reactivity of 4-Bromo-2,6-dichloro-3-nitropyridine?

Answer:

- DFT calculations : Model electron density maps to identify reactive sites (e.g., Fukui indices) .

- Molecular dynamics (MD) : Simulate thermal decomposition pathways under varying solvents and temperatures .

- Software : Gaussian, ORCA, or VASP for energy minimization and transition-state analysis .

Basic: What spectroscopic techniques are essential for characterizing derivatives?

Answer:

- ¹H/¹³C NMR : Assign substituent positions and confirm purity.

- HRMS : Validate molecular weight and isotopic patterns (e.g., Br/Cl signatures) .

- XRD : Resolve crystal packing and confirm regiochemistry, as shown in pyrazole-carbonitrile analogs .

Advanced: How can the compound’s stability under acidic/basic conditions be evaluated for reaction planning?

Answer:

- pH-dependent stability studies :

- Acidic conditions (HCl, 0.1 M): Monitor decomposition via HPLC at 25°C and 60°C.

- Basic conditions (NaOH, 0.1 M): Check for nitro group hydrolysis to phenolic derivatives .

- Kinetic analysis : Plot degradation half-life (t₁/₂) to determine optimal reaction windows .

Advanced: What are the challenges in scaling up reactions involving this compound?

Answer:

- Safety : Exothermic nitration/halogenation steps require controlled temperature and pressure .

- By-product management : Optimize workup protocols to remove halogenated impurities (e.g., di-brominated side products) .

- Cost : Bromine and palladium catalysts increase expenses; consider recycling catalysts or alternative reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.